molecular formula C13H18O6 B14201901 3-Ethoxy-4,5-bis(methoxymethoxy)benzaldehyde CAS No. 918314-29-1

3-Ethoxy-4,5-bis(methoxymethoxy)benzaldehyde

Cat. No.: B14201901
CAS No.: 918314-29-1
M. Wt: 270.28 g/mol
InChI Key: BOZZQSUMAHYKQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-4,5-bis(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C13H18O6 It is a derivative of benzaldehyde, featuring ethoxy and methoxymethoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4,5-bis(methoxymethoxy)benzaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-ethoxy-4,5-dihydroxybenzaldehyde with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 25°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4,5-bis(methoxymethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy and methoxymethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: 3-Ethoxy-4,5-bis(methoxymethoxy)benzoic acid.

    Reduction: 3-Ethoxy-4,5-bis(methoxymethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethoxy-4,5-bis(methoxymethoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxy-4,5-bis(methoxymethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ethoxy and methoxymethoxy groups may influence the compound’s solubility and reactivity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    3-Ethoxy-4-methoxybenzaldehyde: Similar structure but lacks the additional methoxymethoxy group.

    4-Ethoxybenzaldehyde: Lacks the methoxy and methoxymethoxy groups.

    Vanillin: Contains a methoxy group and an aldehyde group but lacks the ethoxy and methoxymethoxy groups.

Uniqueness

These substituents can enhance the compound’s solubility in organic solvents and its ability to participate in various chemical reactions .

Properties

CAS No.

918314-29-1

Molecular Formula

C13H18O6

Molecular Weight

270.28 g/mol

IUPAC Name

3-ethoxy-4,5-bis(methoxymethoxy)benzaldehyde

InChI

InChI=1S/C13H18O6/c1-4-17-11-5-10(7-14)6-12(18-8-15-2)13(11)19-9-16-3/h5-7H,4,8-9H2,1-3H3

InChI Key

BOZZQSUMAHYKQE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)OCOC)OCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.